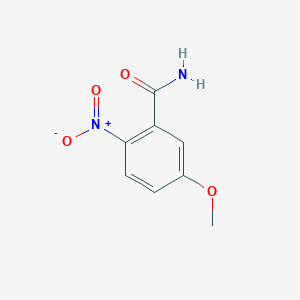

5-Methoxy-2-nitrobenzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry Research

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a privileged structure in organic and medicinal chemistry. acs.orgnih.gov Its prevalence is due to a combination of factors including its relative stability, the ease with which it can be synthesized and modified, and its ability to engage in various intermolecular interactions. acs.orgmdpi.com These interactions, such as hydrogen bonding and π-π stacking, are crucial for the binding of molecules to biological targets like enzymes and receptors. nih.gov The amide bond itself is a key feature in many biologically active molecules, contributing to their pharmacological profiles. mdpi.com The versatility of the benzamide scaffold allows for the creation of large libraries of compounds for screening, accelerating the discovery of new therapeutic agents. nih.govmdpi.com

Overview of Substituted Benzamides and Their Diverse Research Applications

The true power of the benzamide scaffold lies in the diverse functionalities that can be introduced onto the benzene ring. These "substituted benzamides" exhibit a wide array of biological activities and have been developed into drugs for various conditions. mdpi.comnih.gov For instance, substituted benzamides are used as antipsychotics, antiemetics, and gastroprokinetic agents. drugbank.com Their mechanism of action often involves targeting specific receptors in the central nervous system. nih.gov In the realm of oncology, research has explored benzamide derivatives as inhibitors of key enzymes involved in cancer progression, such as poly (ADP-ribose) polymerase (PARP). nih.govacs.org Furthermore, they have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. mdpi.com The specific substitutions on the benzamide ring dictate the compound's physical, chemical, and biological properties, allowing for fine-tuning of its activity for a desired research application. mdpi.comnih.gov

Positioning 5-Methoxy-2-nitrobenzamide within Current Chemical Research Landscape

This compound is a substituted benzamide that holds a specific niche in the current research landscape. Its structure, featuring a methoxy (B1213986) group at the 5-position and a nitro group at the 2-position, makes it a valuable intermediate in the synthesis of more complex molecules. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which opens up a wide range of synthetic possibilities.

This compound is primarily utilized as a building block in the synthesis of various heterocyclic compounds and potential therapeutic agents. For example, it is a precursor in the synthesis of molecules with potential applications in neuroprotection and as PARP inhibitors. The strategic placement of the methoxy and nitro groups influences the reactivity of the aromatic ring and provides specific points for further chemical modification.

Chemical and Physical Properties

The fundamental characteristics of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 41994-92-7 |

Table 1: Key Chemical Properties of this compound. chemicalbook.com

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid. chemicalbook.com The conversion of the carboxylic acid to the amide is a standard transformation in organic chemistry. 5-Methoxy-2-nitrobenzoic acid itself can be prepared through various synthetic routes and is commercially available. lookchem.comsigmaaldrich.comindiamart.comnbinno.com

The reactivity of this compound is largely dictated by the presence of the nitro and methoxy groups. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the methoxy group is electron-donating. The primary reactive site for many transformations is the nitro group, which can be reduced to an amine. This amino derivative serves as a key intermediate for constructing a variety of heterocyclic systems and other complex organic molecules.

Research Applications

The utility of this compound is evident in its role as a precursor in the synthesis of compounds with significant biological activities.

Role as a Synthetic Intermediate

The primary application of this compound in research is as a synthetic intermediate. Its structure is a key component in the multi-step synthesis of more elaborate molecules. Researchers utilize this compound to introduce the 5-methoxy-2-aminobenzamide fragment into a target structure after the reduction of the nitro group. This fragment is found in a number of compounds under investigation for various therapeutic purposes.

Precursor to PARP Inhibitors

A significant area of research involving this compound is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.govacs.org The core structure derived from this compound can be found in several potent PARP inhibitors. The synthesis of these inhibitors often involves the elaboration of the benzamide scaffold to create a molecule that can effectively bind to the active site of the PARP enzyme.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUADCWAGDHAQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311067 | |

| Record name | 5-Methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-92-7 | |

| Record name | 5-Methoxy-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Methoxy 2 Nitrobenzamide

Retrosynthetic Analysis of 5-Methoxy-2-nitrobenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. amazonaws.comyoutube.com For this compound, the most logical initial disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction. This disconnection simplifies the molecule into two synthons: a 5-methoxy-2-nitrobenzoyl cation and an amine anion equivalent.

These synthons correspond to the following practical synthetic equivalents:

5-Methoxy-2-nitrobenzoic acid (or its activated derivative, such as an acyl chloride).

Ammonia (B1221849) or another amine source.

The next critical disconnection focuses on the precursor, 5-Methoxy-2-nitrobenzoic acid. This aromatic compound can be further broken down by disconnecting the nitro group (C-NO₂) or the methoxy (B1213986) group (C-O). The most common approach involves disconnecting the nitro group, which points to an electrophilic aromatic substitution (nitration) reaction on a substituted benzoic acid precursor. This leads to 3-methoxybenzoic acid (also known as m-anisic acid) as the logical starting material.

This two-step retrosynthetic approach provides a clear and efficient pathway for the synthesis of this compound, starting from a simple substituted benzoic acid.

Precursor Synthesis Strategies for 5-Methoxy-2-nitrobenzoic Acid

The most direct route to 5-Methoxy-2-nitrobenzoic acid is the electrophilic nitration of 3-methoxybenzoic acid. nih.gov In this reaction, the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.comtruman.edu

The regiochemical outcome of this reaction is directed by the existing substituents on the benzene (B151609) ring. The methoxy group (-OCH₃) is an activating, ortho-para directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions that are ortho and para to the methoxy group (positions 2, 4, and 6) and meta to the carboxylic acid group (positions 2 and 6). The position that satisfies both directing effects is position 2, leading to the desired product. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired isomer and prevent the formation of unwanted byproducts. truman.edu

Table 1: Reaction Conditions for Direct Nitration

| Reactant | Reagents | Temperature | Key Considerations |

|---|

While direct nitration is common, alternative synthetic routes to 5-Methoxy-2-nitrobenzoic acid exist. One such pathway involves the methylation of 5-hydroxy-2-nitrobenzoic acid. This method can be advantageous if the hydroxylated precursor is more readily available or if the direct nitration of 3-methoxybenzoic acid proves difficult to control. The methylation of the phenolic hydroxyl group can be achieved using various methylating agents under basic conditions.

Another potential route starts from 5-chloro-2-nitrobenzoic acid. Through a nucleophilic aromatic substitution reaction, the chloro group can be displaced by a methoxy group using a reagent like sodium methoxide (B1231860) in a suitable solvent.

Amidation Reactions for this compound Formation

The final step in the synthesis is the conversion of the carboxylic acid group of 5-Methoxy-2-nitrobenzoic acid into a primary amide.

A robust and widely used method for forming the amide is a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by treating 5-Methoxy-2-nitrobenzoic acid with thionyl chloride (SOCl₂). chemicalbook.com The resulting 5-methoxy-2-nitrobenzoyl chloride is then reacted with an excess of aqueous ammonia (NH₃) to form this compound. The product often precipitates from the reaction mixture as a solid and can be collected by filtration. chemicalbook.com

A specific reported synthesis involves heating 5-methoxy-2-nitrobenzoic acid with thionyl chloride at reflux, followed by cooling and dropwise addition of the resulting acyl chloride to a solution of aqueous ammonia at 0°C, yielding the final product as a white solid. chemicalbook.com

Table 2: Example of Amidation via Acyl Chloride

| Precursor | Reagents | Conditions | Yield |

|---|

Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation under milder conditions, avoiding the need for harsh reagents like thionyl chloride. rsc.org A prominent example is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). thermofisher.com

The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form an amine-reactive NHS-ester. thermofisher.comrsc.org This stable ester then readily reacts with ammonia or a primary amine to form the desired amide bond with high efficiency. mdpi.com This method is particularly valuable when dealing with sensitive substrates, although it is a common technique for a wide range of amide syntheses. The activation step is most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is best performed at a pH of 7-8. thermofisher.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-Methoxy-2-nitrobenzoic acid |

| 3-Methoxybenzoic acid |

| Ammonia |

| Thionyl chloride |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| N-hydroxysuccinimide (NHS) |

| 5-hydroxy-2-nitrobenzoic acid |

| 5-chloro-2-nitrobenzoic acid |

| Nitric acid |

Solvent Systems and Reaction Optimization

The synthesis of this compound typically originates from its corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid. The choice of solvent and reaction conditions is paramount for achieving high efficiency and purity.

A common synthetic route involves the conversion of 5-methoxy-2-nitrobenzoic acid into an acid chloride, which is then reacted with ammonia. In one documented method, N,N-dimethyl-formamide (DMF) is used as a solvent, with thionyl chloride (SOCl₂) acting as the reagent to form the acid chloride intermediate. chemicalbook.com The reaction mixture is heated to reflux, after which the excess thionyl chloride is removed. The intermediate is then redissolved in DMF and added to aqueous ammonia to produce the final benzamide (B126) product. chemicalbook.com

Optimization of this amidation step is crucial for industrial applications, focusing on avoiding harsh reagents like thionyl chloride or oxalyl chloride, which are toxic and corrosive. google.com Research into alternative coupling or condensing agents has shown that a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) is highly effective. google.com This system allows the reaction to proceed under milder conditions. The optimization process involves screening various condensing agents and adjusting parameters such as temperature and molar ratios of the reactants. google.com For instance, the reaction temperature for the EDC/NHS coupling is optimized to be between -10°C and 50°C. google.com

The choice of solvent is critical. Aprotic polar solvents like DMF are often employed because they can dissolve the reactants and intermediates effectively. chemicalbook.comchemicalbook.com In related syntheses, other solvents such as tetrahydrofuran (B95107) (THF), various ethers, and alcohols have been utilized, indicating a range of possible solvent environments depending on the specific reagents used. google.com The optimization data for a related synthesis highlights how systematically varying the molar ratio of reactants and reaction time can significantly improve yield. researchgate.net For example, in the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, increasing the molar ratio of the starting material to the chlorosulfonic acid from 1:4 to 1:5 increased the yield from 93.4% to 95.7%. researchgate.net

Table 1: Optimization of Reaction Conditions for Amide Formation Data based on analogous chemical processes.

| Parameter | Condition Tested | Optimal Condition | Outcome | Source |

| Condensing Agent | CDI, HATU, HBTU, DM, EDC/NHS | EDC / NHS Combination | Higher product yield, fewer impurities | google.com |

| Reaction Temperature | -10°C to 50°C | 0°C to 30°C | Controlled reaction rate, minimized side products | google.com |

| Solvent Volume | 5 to 30 times the mass of starting material | 5 to 15 times the mass of starting material | Efficient reaction and easier workup | google.com |

| Reactant Molar Ratio | 1:4 to 1:6 (Benzoic Acid : Chlorosulfonic Acid) | 1:5 | Yield increased from 93.4% to 95.7% | researchgate.net |

Yield Optimization and Scalability Considerations

Maximizing the yield of this compound while ensuring the process is scalable is a key objective for industrial synthesis. A reported synthesis using the thionyl chloride method achieves a yield of 80%. chemicalbook.com Yield optimization is directly linked to the reaction conditions discussed previously. The use of the optimized EDC/NHS coupling system, for example, was developed specifically to overcome the low yields and high impurity levels seen with other condensing agents. google.com

For large-scale production, several factors must be considered. The toxicity and corrosiveness of reagents like thionyl chloride and oxalyl chloride pose significant challenges for industrial equipment and personnel safety. google.com Therefore, adopting milder and safer alternatives like the EDC/NHS system is a critical scalability consideration. google.com Furthermore, the generation of chemical waste, such as large volumes of acid, is a major environmental and cost concern. In analogous nitration reactions, replacing sulfuric acid with acetic anhydride (B1165640) as a catalyst has been shown to improve reaction selectivity and yield while reducing the production of waste acid, making the process cleaner and more suitable for industrial scale-up. google.com

The amount of solvent used is another scalability factor. While a sufficient volume is needed to ensure proper mixing and reaction, excessive solvent increases costs and waste. A patented process optimizes the solvent volume to be 5 to 15 times the mass of the starting 5-methoxy-2-nitrobenzoic acid. google.com The successful implementation of optimized, multi-step syntheses in industrial facilities capable of producing hundreds of tons per year demonstrates that careful process optimization can be effectively scaled. semanticscholar.org

Purification Techniques for Synthesized this compound

After synthesis, this compound must be purified to remove unreacted starting materials, reagents, and by-products. The purification method depends on the physical state of the product and the nature of the impurities.

A straightforward technique involves the precipitation of the product from the reaction mixture. In one method, the crude this compound precipitates as a solid upon its formation in an aqueous ammonia solution. This solid is then collected by filtration, washed with water to remove soluble impurities, and dried. chemicalbook.com An enhanced version of this process includes a final wash with ethanol (B145695) before vacuum drying the solid product. google.com

Recrystallization is a common and highly effective method for purifying solid organic compounds. youtube.com This technique involves dissolving the crude product in a minimum amount of a hot solvent, in which the product has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. youtube.com For compounds similar in structure, solvents like methanol (B129727) or ethanol have been used effectively for recrystallization. google.comyoutube.com

For achieving very high purity (e.g., ≥98%), or for separating mixtures with very similar components, column chromatography is employed. google.comnbinno.com In this technique, the crude product is dissolved in a solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or mixture of solvents (the eluent) is used to move the components down the column at different rates, allowing for their separation. acs.org While specific eluent systems for this compound are not detailed, systems such as petroleum ether/ethyl acetate/dichloromethane have been used for structurally related molecules. acs.org The purity of the final product can be confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC). nbinno.com

Table 2: Summary of Purification Techniques

| Technique | Description | Solvents / Reagents | Source |

| Filtration & Washing | The solid product is collected from the reaction mixture and washed to remove soluble impurities. | Water, Ethanol | chemicalbook.comgoogle.com |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, causing the pure compound to crystallize. | Methanol, Ethanol | google.comyoutube.com |

| Column Chromatography | The compound is separated from impurities by passing it through a column with a stationary phase (e.g., silica gel). | Ethyl Acetate, Hexane, Dichloromethane (in various combinations for similar compounds) | google.comnbinno.comacs.org |

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the atomic-level structure of 5-Methoxy-2-nitrobenzamide, revealing details about its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), displays characteristic signals for its aromatic and methoxy (B1213986) protons. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard.

In a typical CDCl₃ solvent, the proton on the aromatic ring at position 3 (adjacent to the nitro group) is expected to be the most deshielded due to the electron-withdrawing nature of the nitro group. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 4. The proton at position 4 would appear as a doublet of doublets, showing coupling to the protons at positions 3 and 6. The three protons of the methoxy group typically appear as a sharp singlet. The two protons of the amide group (-CONH₂) can appear as a broad singlet. researchgate.netrsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.31 | d | ~9.3 |

| H-4 | ~7.21 | dd | ~9.3, 2.8 |

| H-6 | ~7.32 | d | ~2.7 |

| -OCH₃ | ~3.97 | s | N/A |

| -CONH₂ | Varies, often a broad singlet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. sigmaaldrich.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are influenced by the electronic environment of each carbon atom.

The carbon atom of the carbonyl group (C=O) in the amide functionality is typically observed at the most downfield position. The carbon atom attached to the nitro group (C-2) is also significantly deshielded. The carbon atom bonded to the methoxy group (C-5) will be influenced by the oxygen's electron-donating effect. The remaining aromatic carbons (C-1, C-3, C-4, and C-6) and the methoxy carbon will have distinct chemical shifts. rsc.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~163.70 |

| C-5 | ~163.70 |

| C-2 | ~141.43 |

| C-4 | ~127.94 |

| C-6 | ~120.62 |

| C-1 | ~118.23 |

| C-3 | ~115.10 |

| -OCH₃ | ~56.68 |

Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for definitive confirmation.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Elucidation

To gain deeper insights into the three-dimensional structure and conformation of this compound, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons. For instance, it could be used to investigate the preferred conformation of the amide group relative to the aromatic ring by observing through-space interactions between the amide protons and nearby aromatic or methoxy protons. nih.gov The study of intramolecular hydrogen bonds, which can influence the ligand conformation, can also be facilitated by techniques like 19F,1H-HOESY NMR in analogous fluorinated compounds. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and ATR-IR, provides valuable information about the functional groups present in this compound by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. upi.edu These vibrations are typically measured in wavenumbers (cm⁻¹).

Key expected vibrational frequencies include:

N-H stretching: The amide group will show N-H stretching vibrations, often appearing as two bands for a primary amide in the region of 3400-3200 cm⁻¹. libretexts.orgoregonstate.edu

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. researchgate.net

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected in the range of 1680-1630 cm⁻¹.

N-O stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C-O stretching: The C-O stretching of the methoxy group will likely produce a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic C=C stretching: The benzene (B151609) ring will show several C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H stretch | 3400 - 3200 |

| C=O stretch | 1680 - 1630 | |

| Nitro (-NO₂) | Asymmetric N-O stretch | 1550 - 1500 |

| Symmetric N-O stretch | 1350 - 1300 | |

| Methoxy (-OCH₃) | Asymmetric C-O stretch | 1275 - 1200 |

| Symmetric C-O stretch | 1075 - 1020 | |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aromatic C-H | C-H stretch | > 3000 |

| Aliphatic C-H (-OCH₃) | C-H stretch | < 3000 |

Attenuated Total Reflectance Infrared (ATR-IR) Analysis

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. csic.esnih.gov For this compound, ATR-IR would provide similar spectral information to traditional FT-IR. The main advantage of ATR-IR is the ease of sample handling and the ability to obtain high-quality spectra from small amounts of the compound. nih.gov The resulting spectrum would display the same characteristic absorption bands for the amide, nitro, methoxy, and aromatic functionalities as described in the FT-IR section. The technique is particularly useful for obtaining reproducible spectra and can be used for quantitative analysis by relating the intensity of specific absorption bands to the concentration of the compound. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides direct evidence of a molecule's elemental composition and connectivity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the highly accurate determination of a compound's molecular weight. For this compound, with a molecular formula of C₈H₈N₂O₄, the theoretical molecular weight is 196.16 g/mol . chemicalbook.com In a typical ESI-MS analysis, the compound is ionized, often by protonation, to form a pseudomolecular ion. Therefore, the expected ion peak in the positive ion mode would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 197.17. The detection of this specific ion confirms the molecular weight of the target compound. nih.gov High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing a highly accurate mass measurement, distinguishing the compound from other molecules with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O₄ |

| Theoretical Molecular Weight | 196.16 g/mol |

| Expected ESI-MS Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z | ~197.17 |

Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) and analyzing the resulting product ions. lcms.cz The fragmentation pattern is a molecular fingerprint, revealing information about the compound's functional groups and their connectivity. tutorchase.comnih.gov

For this compound, the fragmentation of the parent ion is expected to occur at the molecule's weakest bonds and lead to the formation of stable ions. libretexts.org Key fragmentation pathways would likely involve the loss of the nitro group (–NO₂), the methoxy group (–OCH₃), or the primary amide group (–CONH₂). Analyzing the mass differences between the parent ion and the major fragment ions allows for the reconstruction of the molecule's structure.

Table of Expected Fragments for this compound ([M+H]⁺ = 197.17)

| Fragment Ion (Loss from [M+H]⁺) | Lost Neutral Fragment | Formula of Fragment Ion | Expected m/z |

| [M+H - H₂O]⁺ | H₂O | C₈H₇N₂O₃⁺ | 179.04 |

| [M+H - •OCH₃]⁺ | •OCH₃ | C₇H₆N₂O₃⁺ | 166.03 |

| [M+H - •NO₂]⁺ | •NO₂ | C₈H₈O₂⁺ | 151.05 |

| [M+H - CONH₂]⁺ | •CONH₂ | C₇H₆NO₃⁺ | 152.03 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides experimental verification of a compound's empirical formula by determining the mass percentages of its constituent elements. For a pure sample of this compound (C₈H₈N₂O₄), the experimentally determined percentages of carbon, hydrogen, and nitrogen should align closely with the theoretically calculated values. This technique confirms the stoichiometry of the elements and serves as a crucial measure of sample purity. google.comcore.ac.uk

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 49.02% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.11% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.29% |

| Oxygen | O | 15.999 | 4 | 63.996 | 32.62% |

| Total | 196.16 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de It provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's constitution and conformation in the solid state.

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. For organic compounds like this compound, suitable crystals are typically grown via slow evaporation of a saturated solution. acs.org Common solvents for this purpose include ethanol (B145695), methanol (B129727), or ethyl acetate, sometimes with the addition of a co-solvent like water to fine-tune solubility. acs.orgscirp.org The process involves dissolving the compound in a minimal amount of the chosen solvent system, followed by slow cooling or allowing the solvent to evaporate over several days, which facilitates the formation of well-ordered crystals. researchgate.net

The quality of the resulting crystals is initially assessed using an optical microscope to identify specimens with smooth faces and no visible defects. Final quality is determined by the sharpness and intensity of the diffraction spots observed during the X-ray experiment. uol.de

During a single crystal X-ray diffraction experiment, a crystal is mounted and exposed to a monochromatic X-ray beam, often from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54178 Å) source. scirp.orgmdpi.com The diffracted X-rays are recorded by a detector, such as a CCD detector on a Bruker diffractometer. uol.descirp.org

While crystallographic data for this compound itself is not available in the consulted sources, the data for a structurally related compound, N-methoxy-4-nitrobenzamide (C₈H₈N₂O₄), illustrates the type of information obtained. core.ac.uk The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares procedures with software programs like SHELXL. acs.orgscirp.orgmdpi.com This refinement process minimizes the difference between observed and calculated diffraction intensities to yield an accurate molecular model.

Illustrative Crystal Data for a Related Compound: N-methoxy-4-nitrobenzamide core.ac.uk

| Parameter | Value |

| Empirical Formula | C₈H₈N₂O₄ |

| Formula Weight | 196.16 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 3.8578(5) |

| b (Å) | 11.8168(16) |

| c (Å) | 9.6848(12) |

| β (°) | 100.297(11) |

| Volume (ų) | 434.38(9) |

| Z (Formula units per cell) | 2 |

| Calculated Density (g/cm³) | 1.500 |

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

In the absence of experimental crystallographic data for this compound, its geometric parameters can be approximated by examining analogous structures. The geometry of substituted benzamides is influenced by the electronic effects of its substituents and potential steric hindrance. The amide group and the nitro group in such compounds are typically not coplanar with the benzene ring.

For instance, in the related compound N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, the nitro group is twisted from the benzene ring plane by 6.58 (11)°. iucr.org The amide group in this molecule exhibits a dihedral angle of 25.68 (5)° with the benzene ring. iucr.org Similarly, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the ortho-nitro substituent was found to cause significant steric hindrance, leading to a distorted, non-planar geometry. mdpi.comdntb.gov.ua The dihedral angle between the two aromatic rings in 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide is reported to be 82.32(4)°. researchgate.net These examples highlight the tendency of the nitro and amide groups to twist out of the plane of the phenyl ring to minimize steric repulsion.

The bond lengths within these molecules are generally within standard ranges, though they can be influenced by the electronic nature of the substituents. nih.gov The C=O bond of the amide and the N-O bonds of the nitro group are characteristic. The tables below, derived from published data on related crystalline compounds, provide representative values for the types of bond lengths and angles expected in this compound.

Interactive Table: Representative Bond Lengths from a Substituted Nitrobenzamide Derivative Note: Data is for N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide and is illustrative for the class of compounds. iucr.org

| Bond | Length (Å) |

|---|---|

| C-N (Amide) | ~1.35 - 1.41 |

| C=O (Amide) | ~1.22 - 1.24 |

| C-C (Aromatic) | ~1.37 - 1.40 |

| C-N (Nitro) | ~1.47 - 1.48 |

Interactive Table: Representative Bond Angles from a Substituted Nitrobenzamide Derivative Note: Data is for N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide and is illustrative for the class of compounds. iucr.org

| Angle | Value (°) |

|---|---|

| O-C-N (Amide) | ~121 - 123 |

| C-N-C (Amide Link) | ~125 - 129 |

| O-N-O (Nitro) | ~123 - 124 |

Torsional angles are crucial in defining the three-dimensional shape. In N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the nitro group is twisted by 5.3 (2)° relative to its attached aromatic ring, while the amide groups are inclined by 37.72 (15)° and 29.35 (16)° to the central ring. nih.goviucr.org This deviation from planarity is a common feature in sterically hindered nitrobenzamides. mdpi.comdntb.gov.ua

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

As this compound has been identified as an amorphous solid, it does not form a repeating three-dimensional crystal lattice. rsc.org Consequently, an experimental analysis of its crystal packing motifs is not feasible. However, the functional groups present—amide (N-H donor, C=O acceptor), nitro (O acceptor), and methoxy (O acceptor)—are highly indicative of the types of intermolecular interactions that would govern its crystal packing if it were to crystallize. Analysis of crystalline nitrobenzamide analogues provides significant insight into these potential interactions.

Hydrogen Bonding: The most dominant intermolecular interaction in crystalline benzamides is typically hydrogen bonding involving the amide group. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. Additionally, the oxygen atoms of the nitro group are effective hydrogen bond acceptors. This leads to the formation of robust supramolecular structures.

In many substituted nitrobenzamides, molecules are linked by N—H⋯O hydrogen bonds, often forming chains or dimers. iucr.org For example, in N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, intermolecular N—H⋯O hydrogen bonds link molecules into one-dimensional chains. iucr.org In isomeric N-(iodophenyl)nitrobenzamides, a wide variety of interactions are observed, including N—H⋯O and C—H⋯O hydrogen bonds where the acceptor can be either a carbonyl or a nitro oxygen atom. iucr.org

Interactive Table: Common Hydrogen Bonds in Crystalline Nitrobenzamide Analogues

| Donor-H···Acceptor | Interaction Type | Typical Motif | References |

|---|---|---|---|

| N-H···O=C | Strong Hydrogen Bond | Chains, Dimers | iucr.orgnih.gov |

| N-H···O-N | Strong Hydrogen Bond | Network Formation | mdpi.comiucr.org |

In a study of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, Hirshfeld analysis showed that the most significant contacts are H⋯O/O⋯H (30.5%), H⋯H (29.0%), and H⋯C/C⋯H (28.2%). nih.goviucr.org The red spots on the dnorm map, which highlight the closest intermolecular contacts, correspond to the N—H⋯O and C—H⋯O hydrogen bonds, confirming their primary role in stabilizing the crystal structure. nih.gov Similarly, analysis of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers showed that the crystal architectures are dominated by N−H···N and C−H···O intermolecular hydrogen bonds, which were further corroborated by Hirshfeld surface analysis. mdpi.comdntb.gov.ua These studies consistently show that hydrogen bonding and van der Waals interactions are the key forces in the crystal packing of nitrobenzamide-containing compounds. nih.gov

Computational Chemistry and Theoretical Studies on 5 Methoxy 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the properties of 5-Methoxy-2-nitrobenzamide. This computational approach allows for detailed analysis of the molecule's geometry, vibrational modes, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to determine the most stable three-dimensional structure of this compound. scispace.com These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Conformational analysis reveals that the molecule is not planar. The amide group and the benzene (B151609) ring are twisted relative to each other, with reported dihedral angles around 28.17°. The nitro group and the methoxy (B1213986) group also exhibit specific orientations relative to the aromatic ring. Studies on related nitrobenzamide compounds indicate that steric hindrance from ortho-substituents can lead to a distorted geometry. mdpi.com The presence of intermolecular hydrogen bonds, such as N-H···O interactions, plays a significant role in stabilizing the crystal lattice.

Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. These calculated frequencies are then compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the computational model and to aid in the assignment of vibrational bands.

For similar nitrobenzamide derivatives, characteristic vibrational frequencies have been identified. For instance, the N-H stretching vibration is typically observed around 3321 cm⁻¹. scispace.com The carbonyl (C=O) stretching frequency appears near 1647 cm⁻¹, and the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. scispace.com The C-O-C stretching of the methoxy group is also identifiable. scispace.com

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

In related nitroaromatic compounds, the HOMO is often localized on the benzothiazole (B30560) moiety, while the LUMO is significantly projected towards the benzoyl fragment. mdpi.com The presence of the electron-withdrawing nitro group and the electron-donating methoxy group significantly influences the electronic distribution and reactivity of the molecule. wuxiapptec.com The HOMO-LUMO gap can be used to predict the sites of nucleophilic and electrophilic attack. tandfonline.com

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. |

| Ionization Potential | The energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

Note: Specific values for this compound require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). iucr.org In MEP maps, red areas typically indicate regions of high electron density (negative potential), often associated with electronegative atoms like oxygen, while blue areas represent regions of low electron density (positive potential), usually around hydrogen atoms. iucr.orgresearchgate.net

For molecules containing nitro and methoxy groups, the MEP analysis shows high electron density near these functional groups. vulcanchem.com The MEP map is a valuable tool for predicting the sites of intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity towards other chemical species. iucr.orgresearchgate.net

Thermodynamic Properties Prediction

DFT calculations can be used to predict various thermodynamic properties of this compound, such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.com These properties are crucial for understanding the stability and reactivity of the compound under different conditions. The calculations can be performed for the molecule in the gas phase and can also be extended to include solvent effects. tandfonline.com

Reactivity and Transformational Studies of 5 Methoxy 2 Nitrobenzamide

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group in 5-Methoxy-2-nitrobenzamide to an amino functionality is a pivotal transformation, yielding 2-amino-5-methoxybenzamide (B112179). This product serves as a valuable intermediate in the synthesis of more complex organic molecules, including those with pharmaceutical and agrochemical applications. The conversion of the nitro group to an amine significantly alters the electronic properties of the benzene (B151609) ring, transforming the electron-withdrawing nitro group into an electron-donating amino group, which in turn influences the reactivity of the entire molecule.

The synthesis of 2-amino-5-methoxybenzamide can also be achieved through the reaction of 2-amino-5-methoxybenzoic acid with ammonia (B1221849) or an amine derivative. This reaction typically requires a dehydrating agent like thionyl chloride or phosphorus trichloride (B1173362) to facilitate the formation of the amide bond. In industrial settings, the production of 2-amino-5-methoxybenzamide can be optimized by adjusting reaction conditions such as temperature, pressure, and the use of catalysts.

Nucleophilic Aromatic Substitution Reactions of the Benzene Ring

The electron-withdrawing nature of the nitro group in this compound activates the benzene ring towards nucleophilic aromatic substitution (SNA_r) reactions. The strong -I and -M effects of the nitro group create a significant electron deficiency at the ortho and para positions relative to it. This makes the carbon atoms at these positions susceptible to attack by nucleophiles.

Common nucleophiles that can participate in these reactions include alkoxides, amines, and thiolates. The incoming nucleophile typically displaces a leaving group, which in the case of this compound, is often the nitro group itself or a halide if one is present on the ring. The presence of the methoxy (B1213986) group at the 5-position, which is para to the nitro group, can also influence the regioselectivity and rate of these reactions through its +M effect.

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core

However, under forcing conditions or with highly reactive electrophiles, substitution may occur. The directing effects of the functional groups would guide the incoming electrophile. The methoxy group is an ortho, para-director, while the amide group is also an ortho, para-director. The nitro group is a meta-director. The positions most activated for electrophilic attack would be those ortho to the methoxy and amide groups and meta to the nitro group.

Modifications at the Amide Nitrogen (N-Alkylation, N-Acylation)

The amide nitrogen in this compound possesses a lone pair of electrons and can therefore undergo reactions such as N-alkylation and N-acylation. These modifications introduce new substituents onto the nitrogen atom, further diversifying the chemical properties and potential applications of the parent molecule.

N-Alkylation: This involves the reaction of this compound with an alkylating agent, such as an alkyl halide or a sulfate, in the presence of a base. The base is necessary to deprotonate the amide nitrogen, making it more nucleophilic and facilitating the substitution reaction.

N-Acylation: In this reaction, an acyl group is introduced onto the amide nitrogen. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640). This transformation converts the primary amide into a secondary amide or an imide, which can have significantly different chemical and physical properties.

Reactions Involving the Methoxy Group (e.g., Demethylation, Oxidation)

The methoxy group (-OCH₃) on the benzene ring of this compound can also be a site for chemical modification, primarily through demethylation or oxidation reactions.

Demethylation: The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol, 5-hydroxy-2-nitrobenzamide. This demethylation is commonly achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This transformation is significant as it introduces a hydroxyl group, which can serve as a handle for further functionalization.

Oxidation: While the methoxy group itself is relatively stable to oxidation, under harsh oxidative conditions, it can be cleaved or further oxidized. However, such reactions are less common and often require specific reagents to avoid oxidation of other sensitive parts of the molecule, such as the nitro group or the benzene ring itself.

Applications of 5 Methoxy 2 Nitrobenzamide in Organic Synthesis and Derivative Development

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The chemical reactivity of 5-methoxy-2-nitrobenzamide, particularly the susceptibility of the nitro group to reduction and the ability of the amide functional group to participate in cyclization reactions, establishes it as a key building block for a range of intricate molecular architectures.

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-interactive agents with potent antitumor properties. The synthesis of advanced PBD conjugates often utilizes the 5-methoxy-2-nitrobenzoyl framework. While the synthesis frequently commences with 5-methoxy-2-nitrobenzoic acid, the formation of an amide bond is a critical step. For example, the acid is coupled with a pyrrolidine (B122466) derivative, such as (2S)-pyrrolidine-2-carboxaldehyde diethyl thioacetal, to form a complex N-substituted-5-methoxy-2-nitrobenzamide intermediate. nih.govresearchgate.net This key intermediate, which contains the complete this compound core, then undergoes a series of reactions, including the crucial reduction of the nitro group to an amine, which subsequently cyclizes to form the characteristic diazepine (B8756704) ring of the PBD skeleton. nih.govresearchgate.net This strategy has been employed to create C8-linked PBD conjugates, where various pharmacophores are attached to the PBD core to enhance their biological activity. researchgate.net

This compound serves as a foundational structure for the generation of a wide array of more complex nitrobenzamide derivatives. These derivatives are typically synthesized by first activating the parent 5-methoxy-2-nitrobenzoic acid, often by converting it to its acyl chloride with reagents like thionyl chloride or oxalyl chloride. nih.govgoogle.com This activated intermediate readily reacts with various amines to yield a diverse library of N-substituted 5-methoxy-2-nitrobenzamides. These derivatives are often intermediates themselves, designed for use in the synthesis of pharmaceuticals and other bioactive compounds. nih.govgoogle.com

Table 1: Examples of N-Substituted this compound Derivatives

| Derivative Name | Amine Reactant | Application/Significance | Reference(s) |

|---|---|---|---|

| N-(Furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide | Furfurylamine | Intermediate for seven-membered heterocyclic diazepines | nih.gov |

| N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | 2-Amino-5-chloropyridine | Key intermediate in the synthesis of the anticoagulant Betrixaban | google.com |

| N-phenylethyl-5-methoxy-2-nitrobenzamide | Phenethylamine | General synthetic intermediate | chemdict.comsigmaaldrich.com |

The natural product Dictyoquinazol A, a quinazolinone alkaloid, has garnered interest for its neuroprotective properties. The synthesis of Dictyoquinazol A and its analogues starts from 5-methoxy-2-nitrobenzoic acid. chemdict.comscientificlabs.co.uk A reported synthesis involves a six-step process to achieve the final product. researchgate.net While the detailed pathway involves multiple transformations, the core process requires the formation of an amide bond and a subsequent reductive cyclization. The 5-methoxy-2-nitrobenzoyl unit provides the essential atoms for one of the key rings in the final quinazolinone structure. The synthesis of these neuroprotective agents highlights the utility of this precursor in constructing complex, biologically active alkaloids.

The 1,4-benzodiazepin-5-one is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. A common and effective method for constructing this seven-membered ring system is the reductive cyclization of 2-nitrobenzamide (B184338) precursors. rsc.org In this process, the nitro group of a substituted 2-nitrobenzamide is reduced to an amino group, typically using catalytic hydrogenation (e.g., Pd/C) or reducing metals (e.g., SnCl₂, Zn). rsc.orgresearchgate.net This newly formed aniline (B41778) derivative then undergoes a spontaneous or catalyzed intramolecular cyclization by attacking the amide carbonyl, resulting in the formation of the benzodiazepin-5-one ring.

Applying this strategy to derivatives of this compound, such as N-substituted variants, provides a direct route to 7-methoxy-3,4-dihydro-5H-benzo[e] Current time information in Bangalore, IN.researchgate.netdiazepin-5-ones. rsc.org This method is valued for its efficiency and is suitable for generating libraries of these compounds for drug discovery programs. rsc.org

Derivatization Strategies Based on this compound

Chemists leverage the functional groups of this compound to append other heterocyclic systems, creating hybrid molecules that may exhibit enhanced or novel biological activities. This modular approach is a cornerstone of modern medicinal chemistry.

An exemplary derivatization strategy involves the synthesis of quinazolinone-triazole hybrids, which are explored for their potential as targeted anticancer agents. researchgate.netacgpubs.orgacgpubs.org In a multi-step synthesis, a complex benzamide (B126) is first prepared, which contains the this compound core linked to a 1,2,3-triazole moiety via an ether linkage. Specifically, intermediates such as 4-((l-(4-(tert-butyl)benzyl)-1H-l,2,3-triazol-4-yl)methoxy)-5-methoxy-2-nitrobenzamides are synthesized. researchgate.netacgpubs.orgacgpubs.org

These advanced nitrobenzamide derivatives are then subjected to a reductive cyclization reaction. Using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) in the presence of various aldehydes, the nitro group is reduced to an amine, which then condenses with the aldehyde and cyclizes to form the quinazolinone ring. researchgate.netacgpubs.orgacgpubs.org This "click chemistry" approach followed by a one-pot cyclization efficiently yields sophisticated hybrid molecules that merge the structural features of quinazolinones and triazoles. researchgate.netacgpubs.orgacgpubs.org

Table 2: Chemical Compounds Mentioned | Compound Name | | --- | | this compound | | 5-Methoxy-2-nitrobenzoic acid | | Pyrrolobenzodiazepine (PBD) | | (2S)-N-{4-[n-bromoalkoxy-5-methoxy-2-nitrobenzoyl} pyrrolidine-2-carboxaldehyde diethyl thioacetal | | Thionyl chloride | | Oxalyl chloride | | N-(Furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide | | Furfurylamine | | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | | 2-Amino-5-chloropyridine | | Betrixaban | | N-phenylethyl-5-methoxy-2-nitrobenzamide | | Phenethylamine | | 4-(Benzyloxy)-5-methoxy-2-nitro-N-(2-oxo-2-phenylethyl)benzamide | | 2-Amino-1-phenylethanone | | Dictyoquinazol A | | 1,4-Benzodiazepin-5-one | | 7-methoxy-3,4-dihydro-5H-benzo[e] Current time information in Bangalore, IN.researchgate.netdiazepin-5-one | | 4-((l-(4-(tert-butyl)benzyl)-1H-l,2,3-triazol-4-yl)methoxy)-5-methoxy-2-nitrobenzamide | | Sodium dithionite |)methoxy)-5-methoxy-2-nitrobenzamide | | Sodium dithionite |

Development of Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) and its derivatives are fundamental precursors in the synthesis of numerous pharmaceuticals and nitrogen-containing heterocycles, such as quinazolines and benzodiazepines. google.comcore.ac.uk A primary route to synthesizing substituted anthranilic acids is the reduction of the corresponding 2-nitrobenzoic acids or their derivatives. google.com

This compound can be readily converted to 5-methoxyanthranilic acid derivatives. This transformation typically involves two main steps: hydrolysis of the amide group to a carboxylic acid, yielding 5-methoxy-2-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. A common reducing agent for this purpose is stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like methanol (B129727), which selectively reduces the nitro group without affecting the carboxylic acid or other ring substituents. google.com

Research has demonstrated the synthesis of novel anthranilic acid hybrids with potential anticancer activity starting from precursors like 4-benzyloxy-5-methoxy-2-nitrobenzoic acid. google.com In these syntheses, the nitro-precursor is first coupled with various amines to form complex benzamides, and then the nitro group is reduced to yield the final anthranilic acid derivatives. google.com This highlights the role of the 2-nitrobenzamide framework as a key intermediate that allows for the introduction of diverse substituents before the final conversion to the biologically relevant anthranilic acid scaffold. google.com These new anthranilic acid hybrids have shown promising DNA binding and anticancer properties. google.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have elucidated how modifications to the core structure influence their therapeutic properties, such as anticancer, antibacterial, and antiplatelet activities. google.comresearchgate.netnih.govingentaconnect.com

In one study, novel anthranilic acid derivatives synthesized from 4-(benzyloxy)-5-methoxy-2-nitrobenzamide (B6597756) precursors were developed as potential anticancer agents. google.com Another line of research focused on the synthesis of 6-methoxyquinazoline-triazole hybrid derivatives from complex 4-((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-methoxy-2-nitrobenzamides. researchgate.netacgpubs.orgacgpubs.org The resulting compounds were screened for antibacterial activity, revealing that specific structural features led to enhanced potency against E. coli and S. aureus. researchgate.netacgpubs.org

Further research into 2-(2-phenoxyacetamido)benzamides, prepared from 5-substituted-2-aminobenzamides (which are in turn derived from the corresponding 2-nitrobenzamides), has identified compounds with significant antiproliferative activity against human chronic myelogenous leukemia (K562) cells. nih.gov The data from these studies provide valuable insights for the rational design of more potent therapeutic agents.

The table below summarizes the antiproliferative activity of selected 2-(2-phenoxyacetamido)benzamide derivatives.

| Compound | R | R1 | N-Substituent | K562 GI50 (µM) |

| 17a | H | H | H | >100 |

| 17d | H | H | Propyl | 1.1 |

| 17g | Cl | H | H | 1.9 |

| 17j | I | H | H | 1.5 |

| 17m | I | H | Propyl | 0.8 |

| 17p | Me | H | H | 1.0 |

| 17q | MeO | H | H | 1.5 |

| 17r | MeO | H | Propyl | 0.6 |

Data sourced from reference nih.gov.

Similarly, a series of 2-methoxy-5-aminobenzamides, synthesized via the reduction of 2-methoxy-5-nitrobenzamide (B1532836) precursors, were evaluated for their antiplatelet aggregation activities. ingentaconnect.com

The table below presents the in vitro antiplatelet activity of selected 2-methoxy-5-aminobenzamide derivatives.

| Compound | Inducing Agent | Inhibition (%) | IC50 (µM) |

| 1f | ADP | 46.14 ± 0.07 | 0.17 |

| 1i | AA | - | 0.24 |

| 1j | AA | - | 0.22 |

| 1r | AA | - | 0.25 |

| 1t | AA | - | 0.24 |

| Aspirin | ADP | - | 0.44 |

| Aspirin | AA | - | 0.43 |

| Picotamide | ADP | - | 0.47 |

| Picotamide | AA | - | 0.34 |

AA: Arachidonic Acid. Data sourced from reference ingentaconnect.com.

Influence of Substituent Position on Chemical and Biological Properties

The position of substituents on the benzamide ring profoundly impacts the chemical reactivity and biological profile of the molecule. The interplay between the electron-donating methoxy (B1213986) group at the C-5 position and the electron-withdrawing nitro group at the C-2 position is a key determinant of the properties of this compound and its derivatives.

The position of the nitro group is often critical for biological activity. For instance, in certain classes of hypoxia-activated prodrugs, a nitro group in the para-position relative to the amide is a common structural feature of the most active compounds. mdpi.com For nitrobenzothiazinone-based inhibitors of the enzyme DprE1, the presence of a nitro group at the C-8 position is considered crucial for their mechanism of action. researchgate.net This underscores the importance of the nitro group's placement for specific biological interactions.

The methoxy group also exerts a significant influence. A study on N-isopropyl-2-iodobenzamides as catalysts for alcohol oxidation revealed a strong substituent effect. researchgate.net The reactivity of the catalyst was dramatically enhanced by an electron-donating group at the 5-position. The order of reactivity was found to be 5-NO₂ < 5-CO₂Me < 5-OAc < 5-Cl < H < 5-Me < 5-OMe. researchgate.net This demonstrates that the 5-methoxy substituent provides the highest reactivity in this specific chemical transformation, highlighting the activating effect of the methoxy group at this position. researchgate.net

In studies of antiproliferative 2-(2-phenoxyacetamido)benzamides, derivatives were synthesized from various 5-R-2-aminobenzamides, where R included H, Cl, I, Me, and MeO. nih.gov The results showed that the nature and position of these substituents significantly modulated the biological activity, with the 5-methoxy derivative (17q) showing potent activity (GI₅₀ = 1.5 µM). nih.gov This indicates that the electronic properties conferred by the substituent at the 5-position are a key factor in the compound's ability to inhibit cancer cell growth. nih.gov

Mechanistic Insights from Structural Variations

Varying the structure of this compound derivatives provides insights into their mechanism of action. The electronic nature of the substituents can influence not only the biological activity but also the course of chemical reactions. ajpp.inresearchgate.net

In the synthesis of methoxy-substituted benzothiazole (B30560) derivatives, it has been noted that structural changes in the substituent group attached to the benzothiazole nucleus often lead to a corresponding change in its biological activities. ajpp.in Specifically, the introduction of an aryl-nitro group at the C-2 position of the benzothiazole has proven to be of therapeutic importance, suggesting this moiety is key to the molecule's interaction with its biological target. ajpp.in The variation of the nitro group's position on the aryl ring (ortho, meta, or para) is a strategy employed to modulate the antibacterial potency of the final compounds. researchgate.net

The strong electron-withdrawing character of the 2-nitro group can significantly influence the reactivity of adjacent functional groups. An interesting example was observed during an attempt to synthesize an amidoxime (B1450833) from a 2-nitrobenzonitrile (B147312) derivative. researchgate.net The reaction with hydroxylamine, which typically yields an amidoxime, instead produced the corresponding amide as the major product. researchgate.net This unexpected outcome was attributed to the powerful electron-withdrawing effect of the ortho-nitro group, which alters the reactivity of the nitrile intermediate. researchgate.net This provides a clear mechanistic insight into how the electronic properties imparted by the 2-nitro group can direct reaction pathways, a crucial consideration in the synthetic planning for derivatives of this compound.

In Vitro Biological Activity Studies of 5 Methoxy 2 Nitrobenzamide Derivatives Non Clinical Focus

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

Derivatives of benzamide (B126), the chemical class to which 5-Methoxy-2-nitrobenzamide belongs, have been a subject of interest for their antimicrobial properties. Studies have explored their efficacy against a spectrum of both Gram-negative and Gram-positive bacteria.

Evaluation against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antibacterial potential of various benzamide derivatives has been evaluated against Gram-negative bacteria. In one study, a series of N-benzamide compounds were synthesized and tested. nanobioletters.com One particular derivative, compound 5a, demonstrated excellent activity against Escherichia coli, showing a zone of inhibition of 31 mm. nanobioletters.com Another set of compounds, 6b and 6c, also showed good activity against E. coli with inhibition zones of 24 mm. nanobioletters.com

Similarly, derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acids containing a benzylcarboxamide fragment have been investigated. These compounds were designed based on the knowledge that this fragment can be beneficial for antimicrobial activity. researchgate.net While some derivatives showed activity, molecular docking studies suggested only a partial inhibition of the TrmD enzyme in P. aeruginosa. researchgate.net

In studies of other related structures, novel carbamothioyl-furan-2-carboxamide derivatives were synthesized and tested for antimicrobial properties. nih.gov Those possessing a 2,4-dinitrophenyl group showed significant inhibition against all tested bacterial strains. nih.gov Furthermore, some 5-methylbenzo[c]phenanthridinium derivatives have shown significant antimicrobial activity against multidrug-resistant strains. nih.gov

Evaluation against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

The same series of N-benzamide derivatives were also tested against the Gram-positive bacterium Bacillus subtilis. Compound 5a showed a notable zone of inhibition of 25 mm, while compounds 6b and 6c had inhibition zones of 24 mm. nanobioletters.com

In a separate investigation, derivatives of eurotiumide A were synthesized and screened against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The isopentyl derivative (compound 6) and an iodo derivative (compound 20) exhibited more potent activity against MSSA than the parent compound. nih.gov Interestingly, only the isopentyl derivative was found to have good antimicrobial activity against MRSA. nih.gov

Sulfonamides incorporating a 5-chloro-2-hydroxybenzamide scaffold have also been evaluated. The derivative 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was found to be the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov

Study of Minimum Inhibitory Concentrations (MIC)

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antibacterial efficacy. For the N-benzamide derivatives mentioned previously, MIC values were determined. Compound 5a had an MIC of 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. nanobioletters.com Compounds 6b and 6c showed an MIC of 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. nanobioletters.com

For the active sulfonamide derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, the MIC against Staphylococcus aureus strains ranged from 15.62 to 31.25 µmol/L. nih.gov In studies on carbamothioyl-furan-2-carboxamide derivatives, the MICs were found to be in the range of 150.7–295 μg/mL against various bacterial strains. nih.gov

Anti-Cancer Activity Studies in Cell Lines

The potential of this compound derivatives as anti-cancer agents has been explored through in vitro studies on various human tumor cell lines. These studies aim to identify cytotoxic effects and understand the underlying mechanisms of action.

In Vitro Cytotoxic Activity against Human Tumor Cell Lines

A variety of benzamide derivatives have demonstrated cytotoxic activity against human cancer cell lines. A novel series of 2-amino-1,4-naphthoquinone-benzamides was synthesized and evaluated against three cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). nih.gov All the synthesized compounds (5a-n) were found to be more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov Specifically, compounds 5e and 5l were the most potent, with IC₅₀ values of 0.4 µM, making them approximately 78.8 times more active than cisplatin against this cell line. nih.gov Compound 5e was also noted as being 50.8 times more active than cisplatin against the HT-29 cell line. nih.gov

In another study, carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anti-cancer potential against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) human cancer cell lines. nih.gov All tested compounds showed significant anti-cancer activity, with the p-tolylcarbamothioyl)furan-2-carboxamide derivative showing the highest activity against hepatocellular carcinoma. nih.gov

Furthermore, a study on 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives found that all screened compounds were cytotoxic at a 10 µM concentration. nih.gov Two compounds, (2c) and (3c), underwent further testing and showed significant cytotoxicity and selectivity. Compound (3c) was particularly active against leukemia cell lines and also showed activity against the SK-MEL-5 melanoma cell line and two renal cancer cell lines (A498 and RXF 393). nih.gov

Mechanistic Studies of Cellular Interactions (e.g., Enzyme Inhibition, Receptor Binding)

Understanding the mechanism by which these derivatives exert their cytotoxic effects is crucial. For the potent 2-amino-1,4-naphthoquinone-benzamide derivatives, cell cycle analysis showed that compounds 5f and 5l dose-dependently increased the percentage of sub-G1 cells, which is indicative of apoptosis. nih.gov Morphological confirmation of apoptosis was achieved through Hoechst 33258 staining for compounds 5e, 5f, 5g, and 5l. nih.gov

In a different study focusing on a structurally related compound, 5-methoxy-2-mercaptobenzimidazole (B30804) (5-M-2-MB), its mechanism as a tyrosinase inhibitor was explored in detail. nih.gov It was found to be a reversible and competitive inhibitor of tyrosinase with an IC₅₀ of 60 ± 2 nM. nih.gov Mechanistic studies revealed that it quenches the intrinsic fluorescence of tyrosinase through a static mechanism and binds to the enzyme via hydrogen bonds and hydrophobic interactions with specific amino acid residues, including Trp-358, Thr-308, Glu-356, and Asp-357. nih.gov

Other research has identified different mechanisms of action for related heterocyclic compounds. For instance, Sanguinarine, a benzophenanthridine alkaloid, is known to inhibit bacterial cell division by targeting the FtsZ protein. nih.gov A series of N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins were identified as antagonists or inverse agonists at dopamine (B1211576) D₂A receptors. nih.gov These examples highlight the diverse range of cellular interactions that can be achieved by modifying the core benzamide structure.

Enzyme Inhibition Studies

Derivatives of benzamide and nitrobenzamide have been investigated for their potential to inhibit various enzymes, suggesting that derivatives of this compound could also exhibit such activities. Key areas of research include the activation of glucokinase and the inhibition of histone deacetylases.

Glucokinase (GK) is a crucial enzyme in maintaining glucose homeostasis, primarily expressed in the pancreas and liver. nih.govbenthamdirect.com Allosteric activation of glucokinase is a therapeutic strategy for type 2 diabetes. nih.gov Several studies have explored benzamide derivatives as potent glucokinase activators. nih.govbenthamdirect.comnih.gov

A study by Grewal et al. focused on the design and synthesis of 3,5-disubstituted benzamide analogues as glucokinase activators. nih.gov Their research demonstrated that certain derivatives displayed significant in vitro activation of the glucokinase enzyme. The table below summarizes the in vitro glucokinase activation data for selected benzamide derivatives from their study.

Table 1: In Vitro Glucokinase Activation of Selected Benzamide Derivatives

| Compound ID | Fold Activation | EC50 (nM) |

|---|---|---|

| 5c | 1.89 | 180 |

| 5f | 1.95 | 150 |

| 5i | 1.98 | 120 |

| 6c | 2.05 | 90 |

| 6e | 2.12 | 60 |

| 6h | 2.01 | 110 |

Data sourced from Grewal et al. nih.gov

Another study by Kazi and Chatpalliwar also reported the synthesis and in vitro evaluation of novel benzamide derivatives as glucokinase activators. benthamdirect.com Their findings indicated that several of their synthesized compounds were effective in activating the glucokinase enzyme, with some showing better activation than the control. benthamdirect.com These studies highlight the potential of the benzamide scaffold, and by extension, derivatives of this compound, as a basis for developing new glucokinase activators. nih.govresearchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression, and their inhibition is a target for cancer therapy. nih.govnih.gov Benzamide derivatives have been identified as a promising class of HDAC inhibitors. nih.govnih.govgoogle.com

A study published in Future Medicinal Chemistry detailed the design, synthesis, and biological evaluation of novel benzamide derivatives as histone deacetylase inhibitors. nih.gov The research identified key structural features required for potent inhibition of class I HDACs. The table below presents the in vitro inhibitory activity of selected benzamide derivatives against HDAC1, HDAC2, and HDAC3.

Table 2: In Vitro Histone Deacetylase Inhibition by Selected Benzamide Derivatives

| Compound ID | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

|---|---|---|---|

| 7b | >50 | >50 | >50 |

| 7e | 1.25 | 1.50 | 2.80 |

| 7g | 0.85 | 1.10 | 2.10 |

| 7j | 0.65 | 0.78 | 1.70 |

Data sourced from a study on benzamide derivatives as HDAC inhibitors. nih.gov

The presence of a 2-aminobenzamide (B116534) group was found to be crucial for the inhibitory activity against HDACs. nih.gov Furthermore, the electronic properties of substituents on the benzamide ring have been shown to influence the degree of activation by enzymes like nitroreductase, which is relevant for prodrug strategies. nih.gov These findings suggest that appropriately substituted this compound derivatives could be explored as potential histone deacetylase inhibitors. The nitro group, in particular, is a feature in some compounds designed for bioreductive activation. nih.govacs.org

Studies Related to Molecular Imaging Agents

The benzamide scaffold has been extensively utilized in the development of molecular imaging agents, particularly for diagnosing and monitoring melanoma. koreascience.krnih.gov These derivatives serve as carriers for radioisotopes, which can then be detected by imaging techniques like Positron Emission Tomography (PET). koreascience.krnih.gov

Benzamide derivatives exhibit a high affinity for melanin, a pigment overexpressed in most melanoma cells. nih.govnih.gov This property allows for the specific targeting of melanoma tumors. Various radioiodinated benzamides have been developed and clinically evaluated for their ability to image melanoma metastases. nih.gov